

# An In-depth Technical Guide to Heptyl 4-aminobenzoate

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## Compound of Interest

Compound Name: Heptyl 4-aminobenzoate

Cat. No.: B080779

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Heptyl 4-aminobenzoate**, a chemical compound of interest in various research and development fields. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its relationship to the broader class of 4-aminobenzoic acid derivatives.

## Chemical Identity and Properties

**Heptyl 4-aminobenzoate** is an organic compound, specifically the ester of 4-aminobenzoic acid and heptanol.

- CAS Number: 14309-40-1
- IUPAC Name: **heptyl 4-aminobenzoate**[\[1\]](#)

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of **Heptyl 4-aminobenzoate**

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>21</sub> NO <sub>2</sub>	PubChem[1]
Molecular Weight	235.32 g/mol	PubChem[1]
XLogP3	4.5	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	3	PubChem (Computed)[1]
Rotatable Bond Count	8	PubChem (Computed)[1]
Kovats Retention Index	Standard non-polar: 2046, 2054	NIST Mass Spectrometry Data Center[1]

## Synthesis of Heptyl 4-aminobenzoate: Experimental Protocol

The synthesis of **Heptyl 4-aminobenzoate** can be achieved via Fischer esterification, a well-established method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[2][3][4] The following protocol is a representative procedure adapted from general Fischer esterification methods.

Objective: To synthesize **Heptyl 4-aminobenzoate** from 4-aminobenzoic acid and heptan-1-ol.

Materials:

- 4-Aminobenzoic acid
- Heptan-1-ol
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution (saturated)
- Sodium chloride (NaCl) solution (saturated, brine)

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate
- Deionized water
- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Filtration apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid in an excess of heptan-1-ol. A significant molar excess of the alcohol is used to drive the equilibrium towards the product.<sup>[2][3]</sup>
- **Acid Catalysis:** Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- **Work-up - Neutralization:** After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Dilute the mixture with ethyl acetate.
- **Washing:** Wash the organic layer sequentially with:

- Deionized water to remove the excess heptanol and some of the acid.
- Saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid. Be cautious as CO<sub>2</sub> evolution may cause pressure buildup in the separatory funnel.
- Saturated sodium chloride (brine) solution to remove any remaining water and aid in layer separation.
- Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent to obtain the clear organic solution.
- Solvent Removal: Remove the ethyl acetate using a rotary evaporator to yield the crude **Heptyl 4-aminobenzoate**.
- Purification (Optional): The crude product can be further purified by techniques such as column chromatography or recrystallization, if necessary.

#### Safety Precautions:

- Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Perform the reaction in a well-ventilated area or a fume hood.

## Biological Context and Potential Applications

**Heptyl 4-aminobenzoate** belongs to the family of 4-aminobenzoic acid (PABA) derivatives. PABA is a crucial building block in the biosynthesis of folates in many microorganisms.<sup>[5][6]</sup> As such, derivatives of PABA have been extensively explored for their therapeutic potential.

The 4-aminobenzoate scaffold is present in a wide array of drugs with diverse therapeutic applications, including antibacterial, antineoplastic, and local anesthetic agents.<sup>[7]</sup> The biological activity of these derivatives is often attributed to the 4-aminobenzoate moiety, which can act as an antimetabolite, interfering with metabolic pathways that utilize PABA.<sup>[5]</sup>

The esterification of PABA, as in **Heptyl 4-aminobenzoate**, modifies its physicochemical properties, such as lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can be a strategic approach in drug design to enhance bioavailability or modulate the compound's interaction with biological targets. While specific biological activities and signaling pathways for **Heptyl 4-aminobenzoate** are not extensively documented in publicly available literature, its structural similarity to other biologically active PABA esters suggests potential for further investigation in drug discovery programs. Studies on various Schiff bases derived from PABA have demonstrated antibacterial, antifungal, and cytotoxic activities.[5][8][9]

## Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis of **Heptyl 4-aminobenzoate**.

Caption: Fischer Esterification of 4-Aminobenzoic Acid.

Caption: General Experimental Workflow for Synthesis.

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